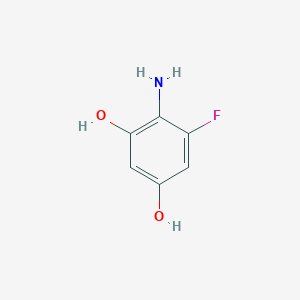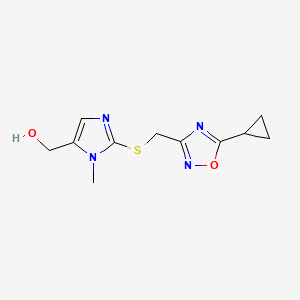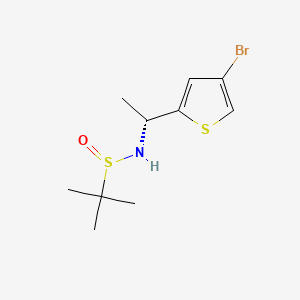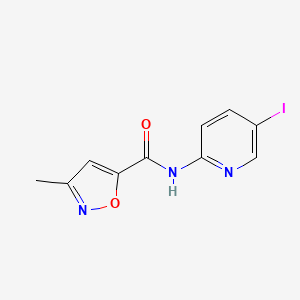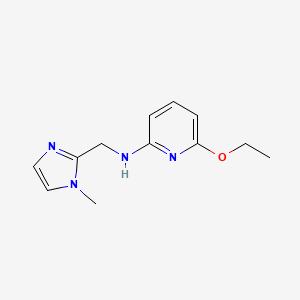
6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine is a compound that features a pyridine ring substituted with an ethoxy group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine typically involves the following steps:
Formation of the imidazole moiety: This can be achieved by reacting glyoxal with ammonia, followed by cyclization to form the imidazole ring.
Substitution on the pyridine ring: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Coupling of the imidazole and pyridine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the imidazole moiety to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Scientific Research Applications
6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific sites, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 1-Methyl-5-nitro-2-hydroxymethylimidazole
Uniqueness
6-Ethoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy group and the imidazole moiety allows for versatile reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
6-ethoxy-N-[(1-methylimidazol-2-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H16N4O/c1-3-17-12-6-4-5-10(15-12)14-9-11-13-7-8-16(11)2/h4-8H,3,9H2,1-2H3,(H,14,15) |
InChI Key |
NIJNPDGWYIIEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=N1)NCC2=NC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
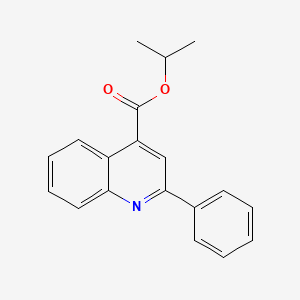
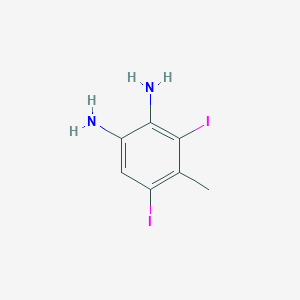

![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)
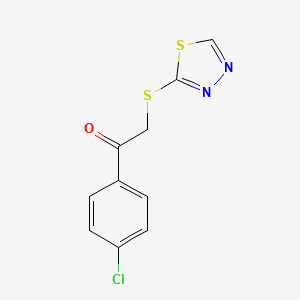
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
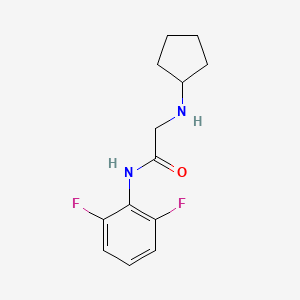
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
